molecular formula C18H22N2O2 B5541976 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide

2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide

Cat. No.: B5541976
M. Wt: 298.4 g/mol
InChI Key: CJFBAFSVUGXADZ-UHFFFAOYSA-N
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Description

2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, and a methylcyclohexylidene group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and an appropriate electrophile.

    Formation of the Methylcyclohexylidene Intermediate: The methylcyclohexylidene group is synthesized through a series of reactions, including alkylation and cyclization.

    Coupling of Intermediates: The ethoxyphenyl and methylcyclohexylidene intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired acetamide compound.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(4-methoxyphenyl)-2-(4-methylcyclohexylidene)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-cyano-N-(4-ethoxyphenyl)-2-(4-ethylcyclohexylidene)acetamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, including drug development and material science.

Properties

IUPAC Name

2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-22-16-10-8-15(9-11-16)20-18(21)17(12-19)14-6-4-13(2)5-7-14/h8-11,13H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBAFSVUGXADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=C2CCC(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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